![molecular formula C8H7F3O B1334202 1-Methyl-4-(trifluoromethoxy)benzene CAS No. 706-27-4](/img/structure/B1334202.png)
1-Methyl-4-(trifluoromethoxy)benzene
Overview
Description
“1-Methyl-4-(trifluoromethoxy)benzene” is a chemical compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry . The trifluoromethoxy group attached to the benzene ring makes this compound particularly interesting for various applications .
Synthesis Analysis
The synthesis of compounds similar to “1-Methyl-4-(trifluoromethoxy)benzene” has been discussed in several studies . For instance, (Trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .Molecular Structure Analysis
The molecular structure of “1-Methyl-4-(trifluoromethoxy)benzene” consists of a benzene ring with a methyl group (CH3) and a trifluoromethoxy group (OCF3) attached to it . The exact structure can be determined using techniques such as electron diffraction and spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “1-Methyl-4-(trifluoromethoxy)benzene” can be quite complex. For example, 1-trifluoromethoxy-4-(trifluoromethyl)benzene affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Methyl-4-(trifluoromethoxy)benzene” include its molecular weight, boiling point, density, and refractive index . For instance, (Trifluoromethoxy)benzene has a molecular weight of 162.11, a boiling point of 102°C, a density of 1.226 g/mL at 25°C, and a refractive index of 1.406 .Scientific Research Applications
Pharmaceutical Research
The trifluoromethoxy group in compounds like 1-Methyl-4-(trifluoromethoxy)benzene is increasingly used in pharmaceuticals due to its ability to enhance the bioavailability and metabolic stability of drugs . This compound can serve as a precursor for synthesizing bioactive molecules where the trifluoromethoxy group may improve the binding affinity to biological targets.
Agrochemical Development
In agrochemistry, the trifluoromethoxy group is valued for its contribution to the efficacy of pesticides . It is found in several pesticides and is associated with properties like increased lipophilicity, which can enhance the penetration of active ingredients into plant tissues, thereby improving their insecticidal or fungicidal activities.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methyl-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-6-2-4-7(5-3-6)12-8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXFXYQUXNXVAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375271 | |
Record name | 1-Methyl-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(trifluoromethoxy)benzene | |
CAS RN |
706-27-4 | |
Record name | 1-Methyl-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethoxy)toluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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